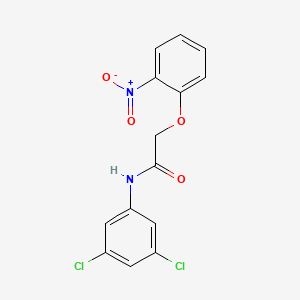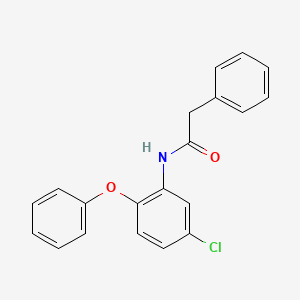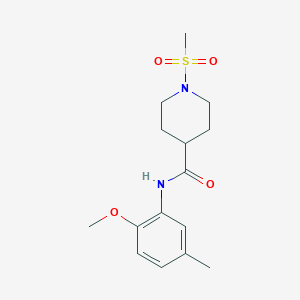![molecular formula C15H18ClFN2O2 B5859945 3-(2-chloro-6-fluorophenyl)-N-[2-(4-morpholinyl)ethyl]acrylamide](/img/structure/B5859945.png)
3-(2-chloro-6-fluorophenyl)-N-[2-(4-morpholinyl)ethyl]acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-chloro-6-fluorophenyl)-N-[2-(4-morpholinyl)ethyl]acrylamide, also known as CFA, is a chemical compound that has gained interest in scientific research due to its potential applications in the field of medicine.
作用機序
The mechanism of action of 3-(2-chloro-6-fluorophenyl)-N-[2-(4-morpholinyl)ethyl]acrylamide is not fully understood, but studies have suggested that it works by inhibiting certain enzymes that are involved in cell growth and division. This leads to the death of cancer cells and the inhibition of bacterial and fungal growth.
Biochemical and Physiological Effects:
This compound has been found to have both biochemical and physiological effects. In terms of biochemical effects, this compound has been shown to inhibit the activity of certain enzymes, such as tyrosine kinase and topoisomerase. Physiologically, this compound has been found to induce apoptosis (programmed cell death) in cancer cells and to inhibit the growth of bacteria and fungi.
実験室実験の利点と制限
One advantage of using 3-(2-chloro-6-fluorophenyl)-N-[2-(4-morpholinyl)ethyl]acrylamide in lab experiments is its potency. This compound has been found to be highly effective at inhibiting the growth of cancer cells and bacteria, making it a valuable tool for researchers. However, one limitation of using this compound is its potential toxicity. Studies have shown that this compound can be toxic to normal cells at high concentrations, which may limit its use in certain experiments.
将来の方向性
There are several future directions for research on 3-(2-chloro-6-fluorophenyl)-N-[2-(4-morpholinyl)ethyl]acrylamide. One area of interest is its potential use in combination therapy with other anti-cancer drugs. Studies have shown that this compound can enhance the effectiveness of other drugs, such as cisplatin. Another area of interest is the development of new derivatives of this compound that may have improved potency and selectivity. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential toxicity.
合成法
3-(2-chloro-6-fluorophenyl)-N-[2-(4-morpholinyl)ethyl]acrylamide can be synthesized using a multi-step process. The first step involves the reaction of 2-chloro-6-fluoroaniline with acryloyl chloride to form 3-(2-chloro-6-fluorophenyl)acryloyl chloride. This intermediate is then reacted with N-(2-hydroxyethyl)morpholine to produce this compound.
科学的研究の応用
3-(2-chloro-6-fluorophenyl)-N-[2-(4-morpholinyl)ethyl]acrylamide has been found to have potential applications in various areas of scientific research. One of the main areas of interest is its use in cancer research. Studies have shown that this compound has anti-cancer properties and can inhibit the growth of cancer cells. This compound has also been found to have antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics.
特性
IUPAC Name |
(E)-3-(2-chloro-6-fluorophenyl)-N-(2-morpholin-4-ylethyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClFN2O2/c16-13-2-1-3-14(17)12(13)4-5-15(20)18-6-7-19-8-10-21-11-9-19/h1-5H,6-11H2,(H,18,20)/b5-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAYRONXCAYSPOA-SNAWJCMRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCNC(=O)C=CC2=C(C=CC=C2Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1CCNC(=O)/C=C/C2=C(C=CC=C2Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[4-(benzoylamino)phenyl]-2-methoxybenzamide](/img/structure/B5859887.png)


![4-({[4-(dimethylamino)phenyl]amino}methylene)-2-(3,4-dimethylphenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5859905.png)
![2-methoxy-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide](/img/structure/B5859917.png)


![7-(difluoromethyl)-N-(2-ethoxyphenyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5859927.png)

![ethyl 2-[(4-methoxy-4-oxobutanoyl)amino]-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B5859933.png)
![3-({[(2,4-difluorophenyl)amino]carbonothioyl}amino)-4-methylbenzoic acid](/img/structure/B5859958.png)

